molecular formula C7H12BrNO B2995279 2-Bromo-2-cyclopentylacetamide CAS No. 99669-59-7

2-Bromo-2-cyclopentylacetamide

Cat. No.: B2995279
CAS No.: 99669-59-7
M. Wt: 206.083
InChI Key: QGBAGJFSWPOCAT-UHFFFAOYSA-N
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Description

2-Bromo-2-cyclopentylacetamide is an organic compound with the molecular formula C7H12BrNO. It is a brominated derivative of cyclopentylacetamide and is characterized by the presence of a bromine atom attached to the alpha carbon of the acetamide group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-cyclopentylacetamide typically involves the bromination of cyclopentylacetamide. One common method is the reaction of cyclopentylacetamide with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-cyclopentylacetamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction: The compound can be reduced to 2-cyclopentylacetamide using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the compound into corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted acetamides with various functional groups replacing the bromine atom.

    Reduction: The major product is 2-cyclopentylacetamide.

    Oxidation: Products include carboxylic acids or other oxidized derivatives depending on the specific oxidizing agent used.

Scientific Research Applications

2-Bromo-2-cyclopentylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Bromo-2-cyclopentylacetamide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic interactions, making it a reactive site for nucleophilic attack. This reactivity is exploited in various chemical reactions where the compound acts as an electrophile. The exact molecular pathways and targets depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromopentane
  • 2-Bromo-2-methylbutane
  • 1-Bromopentane

Comparison

2-Bromo-2-cyclopentylacetamide is unique due to the presence of both a bromine atom and a cyclopentyl ring, which imparts distinct reactivity and steric properties. Compared to other brominated compounds like 2-Bromopentane or 2-Bromo-2-methylbutane, it has a more rigid structure due to the cyclopentyl ring, which can influence its reactivity and the types of reactions it undergoes. Additionally, the presence of the acetamide group provides opportunities for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-2-cyclopentylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBAGJFSWPOCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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